Benzyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate
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Overview
Description
Benzyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate is an organic compound with a complex structure that includes a benzyl group, a hydroxy group, a methylsulfanyl group, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate typically involves multi-step organic reactions. One common method includes the reaction of benzyl alcohol with 1-hydroxy-4-(methylsulfanyl)butan-2-yl isocyanate under controlled conditions to form the desired carbamate. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products:
Oxidation: Formation of benzyl [1-oxo-4-(methylsulfanyl)butan-2-yl]carbamate.
Reduction: Formation of benzyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]amine.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Benzyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate involves its interaction with specific molecular targets. The hydroxy and carbamate groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The methylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
- Benzyl [1-hydroxy-4-(methylthio)butan-2-yl]carbamate
- Benzyl [1-hydroxy-4-(ethylsulfanyl)butan-2-yl]carbamate
- Benzyl [1-hydroxy-4-(propylsulfanyl)butan-2-yl]carbamate
Comparison: Benzyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate is unique due to the presence of the methylsulfanyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkyl groups, this compound may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
benzyl N-(1-hydroxy-4-methylsulfanylbutan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-18-8-7-12(9-15)14-13(16)17-10-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBHBNHURNGTAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CO)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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